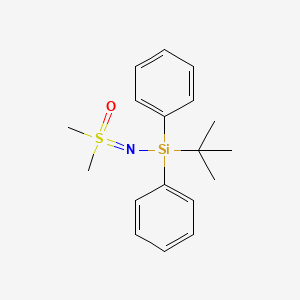

Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane

Description

Properties

IUPAC Name |

tert-butyl-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOSSi/c1-18(2,3)22(19-21(4,5)20,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPWCBBPSJUKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N=S(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane has several scientific research applications. It is used in the study of chemical reactions and mechanisms, as well as in the development of new materials and compounds. In biology, it is used to investigate the effects of various chemical compounds on biological systems. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane involves its interaction with specific molecular targets and pathways it is known that the compound exerts its effects through chemical interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Steric Effects :

- The tert-butyldiphenylsilyl group in the target compound offers greater steric hindrance than tert-butyldimethylsilyl (TBDMS) groups, which may slow reaction kinetics but improve selectivity in protecting alcohol or amine groups .

- In contrast, Tert-Butyldiphenylchlorosilane (CAS 58479-61-1) retains the bulky diphenylsilyl group but replaces the sulfonimidoyl-methane with a chlorine atom, making it more reactive toward nucleophiles .

Tert-Butyldimethylsilyl Triflate (CAS 69739-34-0) leverages the strong electron-withdrawing triflate group to act as a potent silylating agent, enabling rapid protection of sensitive substrates .

Biological Activity

Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane, a compound with the CAS number 1069070-10-5, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and interfere with biological pathways, which can lead to various cellular effects.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide moiety in the compound allows it to mimic natural substrates, potentially inhibiting key enzymes involved in metabolic processes.

- Cell Cycle Regulation: Preliminary studies suggest that this compound may influence cell cycle regulation by affecting cyclin-dependent kinases (CDKs), similar to other compounds targeting CDKs.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Stability and Solubility: The compound shows good stability under physiological conditions, which is crucial for its potential therapeutic applications.

- Transport and Distribution: Understanding how the compound distributes within tissues and cells is essential for evaluating its efficacy and safety.

Cellular Effects

The effects of this compound on various cell types have been a focus of research. Studies indicate that it may impact:

- Cell Proliferation: The compound has shown potential in modulating cell growth and proliferation in vitro.

- Apoptosis Induction: There are indications that it could promote apoptotic pathways in cancer cells, leading to cell death.

Research Findings

Recent studies have explored the biological activity of this compound across different contexts:

- Anticancer Activity: In vitro experiments demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. For instance, studies have shown significant reductions in viability among treated cells compared to controls.

- Antimicrobial Properties: The compound has been investigated for its antimicrobial effects against various pathogens, suggesting potential applications in infectious disease treatment.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1: A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, associated with increased apoptosis markers.

- Case Study 2: Research involving bacterial strains indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. For example, tert-butyldiphenylsilyl chloride is used to protect hydroxyl groups under anhydrous conditions, followed by sulfonimidoyl group introduction via nucleophilic substitution or oxidation. Optimal conditions include using aprotic solvents (e.g., dichloromethane or THF) and catalysts like triethylamine to stabilize intermediates. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for silyl chloride to substrate) are critical to minimize side products such as disilylated byproducts . Characterization via / NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) paired with HPLC monitoring reveal hydrolysis or oxidation pathways. Storage in inert atmospheres (argon) at –20°C in amber vials is recommended to preserve stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis of this compound?

- Methodological Answer : Scalability issues often arise from inefficient mixing or heat dissipation. Flow chemistry systems (e.g., microreactors) improve mass/heat transfer, enabling precise control of residence time and temperature gradients. Statistical optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reagent concentration, flow rate). For example, a Central Composite Design (CCD) model can optimize yield from 65% (batch) to >85% (flow) by reducing side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced photophysical or catalytic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For sulfonimidoyl derivatives, substituent effects on charge distribution can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets. Experimental validation via UV-Vis and fluorescence spectroscopy confirms computational predictions, enabling targeted synthesis of derivatives for applications like molecular sensors .

Q. What mechanistic insights explain the selectivity of this compound in cross-coupling reactions?

- Methodological Answer : Mechanistic studies using NMR or in-situ IR spectroscopy track intermediates during catalytic cycles. For example, palladium-catalyzed couplings may proceed via oxidative addition of the sulfonimidoyl group to Pd(0), followed by transmetallation. Steric hindrance from the tert-butyldiphenylsilyl moiety directs regioselectivity, which can be quantified using Hammett parameters or kinetic isotope effects (KIEs) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported catalytic activity of this compound across studies?

- Methodological Answer : Cross-study variability often stems from differences in catalyst loading or solvent polarity. Systematic benchmarking under standardized conditions (e.g., 5 mol% catalyst in DMF at 80°C) is critical. Meta-analysis of literature data using multivariate regression identifies outliers. Replication studies with controlled variables (e.g., oxygen-free environments) clarify inconsistencies .

Applications in Pharmaceutical Research

Q. What role does this compound play in prodrug design or targeted drug delivery?

- Methodological Answer : The sulfonimidoyl group acts as a bioisostere for sulfonamides, enhancing metabolic stability. Silyl protecting groups enable pH-sensitive release in vivo. For example, enzymatic cleavage in lysosomes (pH 4.5–5.0) triggers desilylation, releasing active drugs. In vitro assays (e.g., HepG2 cell viability studies) validate controlled release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.